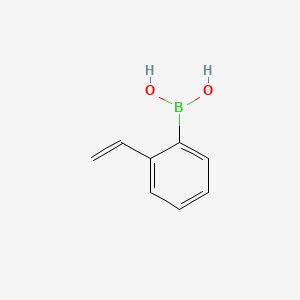

2-Vinylphenylboronic acid

説明

Overview of Boronic Acids in Modern Organic Synthesis and Materials Science

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable tools in modern chemistry. pharmiweb.comwikipedia.org Their defining feature is a boron atom bonded to an organic group (R) and two hydroxyl groups. boronmolecular.com This structure imparts Lewis acidic character, allowing them to form reversible covalent bonds with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orgboronmolecular.cominterchim.com This property is central to their use in molecular recognition and the development of sensors. pharmiweb.comboronmolecular.comscbt.com

In organic synthesis, boronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comscbt.com This palladium-catalyzed reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, providing a powerful method for constructing complex molecules. boronmolecular.com The versatility and mild reaction conditions of the Suzuki coupling have made it a cornerstone of pharmaceutical and agrochemical development. boronmolecular.comboronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. pharmiweb.comwikipedia.org

The applications of boronic acids extend into materials science, where they are used to create advanced materials with tailored properties. boronmolecular.comscbt.com Their ability to form dynamic covalent bonds is exploited in the development of responsive polymers, smart hydrogels, and functional materials for electronics and energy storage. scbt.commdpi.com The stability, low toxicity, and ease of synthesis of many boronic acids further enhance their appeal as "green" compounds in various scientific fields. boronmolecular.com

Unique Structural Features and Reactivity of 2-Vinylphenylboronic Acid

This compound, with the chemical formula C₈H₉BO₂, possesses a distinct molecular architecture that sets it apart. chemimpex.comsigmaaldrich.comcymitquimica.com It features a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the ortho position and a vinyl group (-CH=CH₂) adjacent to it. This specific arrangement of functional groups leads to unique reactivity and makes it a valuable reagent in organic synthesis.

The boronic acid moiety allows it to participate in a wide range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. chemimpex.com This functionality is also key to its use in developing chemical sensors, particularly for biomolecules like sugars, and in designing enzyme inhibitors for drug development. chemimpex.com

The presence of the vinyl group introduces another reactive site within the molecule. This double bond can undergo various addition and polymerization reactions, enabling the creation of complex molecular structures and functional polymers. chemimpex.com The interplay between the boronic acid and the vinyl group allows for sequential or tandem reactions, providing a pathway to synthesize intricate molecules that would be challenging to prepare otherwise.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₉BO₂ | chemimpex.comsigmaaldrich.comcymitquimica.com |

| Molecular Weight | 147.97 g/mol | chemimpex.comsigmaaldrich.comcymitquimica.com |

| Appearance | White to off-white crystalline powder | chemimpex.comtcichemicals.com |

| Melting Point | 109 °C | chemimpex.comtcichemicals.com |

| CAS Number | 15016-42-9 | chemimpex.comsigmaaldrich.comcymitquimica.com |

Significance of the Vinyl Moiety in Tailoring Reactivity and Applications

The vinyl group in this compound is not merely a passive substituent; it actively participates in and expands the compound's synthetic utility. This moiety enhances the reactivity of the molecule, allowing for the creation of complex molecular architectures that are crucial in the synthesis of advanced materials and functional polymers. chemimpex.com

One of the key applications of the vinyl group is in polymerization reactions. For instance, 4-vinylphenylboronic acid has been used as a comonomer in nitroxide-mediated polymerization to create thermoresponsive polymers. researchgate.net The vinyl group can also participate in ring-closing metathesis reactions. For example, the product of a Suzuki coupling between this compound and 2-bromostyrene (B128962) can undergo ring-closing metathesis to form phenanthrene. tamu.edu

Furthermore, the vinyl group can be exploited in bioorthogonal chemistry. Vinylboronic acids (VBAs) have been shown to react efficiently with tetrazines in a type of bioorthogonal ligation reaction, which can be used for labeling proteins in living cells. acs.orgnih.gov This reactivity, which is comparable to or even faster than other commonly used bioorthogonal reactants, highlights the vinyl group's utility in chemical biology. nih.gov The vinyl moiety also plays a role in influencing the electronic properties of the molecule, which can affect its reactivity in various chemical transformations. cymitquimica.com

The ability of the vinyl group to participate in these diverse reactions significantly broadens the applications of this compound beyond those of simple phenylboronic acids, making it a versatile tool for chemists in various fields.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromostyrene |

| 3-(acrylamido)phenylboronic acid |

| 4-vinylphenylboronic acid |

| Bortezomib |

| Phenanthrene |

| Poly(acrylamide-co-poly(ethylene glycol) diacrylate) |

| trans-2-(4-chlorophenyl)vinylboronic acid |

特性

IUPAC Name |

(2-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFAXRHEKNHTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378577 | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15016-42-9 | |

| Record name | B-(2-Ethenylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(2-ethenylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Vinylphenylboronic Acid and Derivatives

Classical Approaches to Arylboronic Acid Synthesis Relevant to 2-Vinylphenylboronic Acid

The traditional and still widely used method for preparing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080). dur.ac.ukscispace.com This is followed by acidic aqueous work-up to hydrolyze the resulting boronate ester to the desired boronic acid. dur.ac.uk This approach is often the most cost-effective, especially for large-scale production. dur.ac.uk For the synthesis of this compound, this would typically involve the formation of 2-vinylphenylmagnesium bromide from 2-bromostyrene (B128962), followed by its reaction with a trialkyl borate like trimethyl borate.

A general protocol for the electrophilic borylation of aryl Grignard reagents involves their preparation from aryl bromides by the direct insertion of magnesium, sometimes in the presence of lithium chloride to facilitate the process. organic-chemistry.org The subsequent reaction with the borate ester at low temperatures, such as 0°C, can lead to excellent yields of the arylboronic acid. organic-chemistry.org

Transition-Metal-Catalyzed Borylation Strategies for Vinylphenylboronic Acids

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the formation of carbon-boron bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods. scispace.comnih.gov These strategies are particularly relevant for the synthesis of vinylphenylboronic acids and their derivatives. researchgate.netrsc.org

Palladium-Catalyzed Direct Borylation of Alkenes

Palladium catalysts are highly effective in promoting the direct borylation of alkenes. organic-chemistry.org The Miyaura borylation, a palladium-catalyzed cross-coupling of alkenyl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a key method for synthesizing alkenylboronic esters. rsc.org This reaction is known for its high functional group tolerance and typically proceeds under mild conditions. rsc.orgorganic-chemistry.org For instance, 1-alkenyl halides can be coupled with B₂pin₂ in toluene (B28343) at 50°C in the presence of potassium phenoxide and a palladium catalyst. organic-chemistry.org

A palladium-catalyzed oxidative borylation of N-tosylhydrazones has also been developed, providing access to a variety of di-, tri-, and tetrasubstituted alkenylboronates under mild conditions with broad substrate scope. organic-chemistry.org Furthermore, a boryl-Heck pathway allows for the direct borylation of 1,1- and 1,2-disubstituted alkenes, yielding trisubstituted alkenyl boronic esters with high yields and stereoselectivity. organic-chemistry.org

| Catalyst System | Substrate | Reagent | Product | Key Features |

| PdCl₂(PPh₃)₂·2PPh₃ / KOP | 1-Alkenyl halides/triflates | B₂pin₂ | 1-Alkenylboronic acid pinacol (B44631) esters | Mild conditions, good yields organic-chemistry.org |

| Palladium catalyst | N-Tosylhydrazones | Diboron reagent | Di-, tri-, and tetrasubstituted alkenylboronates | Highly efficient, broad substrate scope organic-chemistry.org |

| Palladium catalyst | 1,1- and 1,2-disubstituted alkenes | Diboron reagent | Trisubstituted alkenyl boronic esters | Excellent E/Z selectivities via boryl-Heck pathway organic-chemistry.org |

| Palladium pincer-complex | Allyl alcohols | Tetrahydroxydiboron (B82485) | Allyl boronic acids | Regio- and stereoselective researchgate.net |

Copper-Catalyzed Synthesis of Alkenylboronates

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of alkenylboronates. organic-chemistry.orgrsc.org A copper/TEMPO catalyst system can directly functionalize both aromatic and aliphatic terminal alkenes with pinacol diboron, demonstrating excellent reactivity and selectivity. organic-chemistry.org Copper-catalyzed carboboration of alkynes is another powerful method, creating both a carbon-boron and a carbon-carbon bond in a single step to form tri- and tetrasubstituted vinylboronic esters. organic-chemistry.orgresearchgate.netacs.org This reaction proceeds with high regioselectivity and syn-stereoselectivity. organic-chemistry.orgacs.org

Furthermore, copper-catalyzed borylation of propargylic alcohols can yield vinyl-, allyl-, and (E)-2-boryl allylboronates. organic-chemistry.org The reaction mechanism is thought to involve an insertion-elimination followed by borylcupration. organic-chemistry.org

| Catalyst System | Substrate | Reagent | Product | Key Features |

| Cu/TEMPO | Terminal alkenes | Pinacol diboron | Alkenylboronates | Direct functionalization, excellent reactivity and selectivity organic-chemistry.org |

| Copper(I) chloride / Xantphos | Terminal alkynes | Bis(pinacolato)diboron | Tri- and tetrasubstituted vinylboronic esters | High regioselectivity, syn-stereoselectivity researchgate.netacs.org |

| Copper catalyst | Propargylic alcohols | Diboron reagent | Vinyl-, allyl-, and (E)-2-boryl allylboronates | Broad substrate scope, mild conditions organic-chemistry.org |

Nickel-Catalyzed Borylation Approaches

Nickel catalysts provide an economical and sustainable alternative to palladium for borylation reactions. nih.govrsc.orgorganic-chemistry.org Nickel(II) can catalyze the borylation of conjugated alkenyl methyl ethers with B₂pin₂, converting both E/Z isomers into (E)-alkenyl boronic esters. organic-chemistry.org This method is chemoselective and tolerates various functional groups. organic-chemistry.org

Nickel-catalyzed borylation of aryl and heteroaryl halides using tetrahydroxydiboron has been developed as a cost-effective method that can often be conducted at room temperature. scispace.comnih.govorganic-chemistry.org Optimization studies have identified combinations like NiCl₂(dppp), PPh₃, and DIPEA in ethanol (B145695) as effective for these transformations. nih.govorganic-chemistry.org This approach is notable for its broad functional group tolerance and applicability to a wide range of substrates, including those with sensitive functional groups. scispace.comnih.govorganic-chemistry.org

| Catalyst System | Substrate | Reagent | Product | Key Features |

| Ni(II) | Conjugated alkenyl methyl ethers | B₂pin₂ | (E)-Alkenyl boronic esters | Chemoselective, tolerates various functional groups organic-chemistry.org |

| NiCl₂(dppp) / PPh₃ / DIPEA | Aryl/heteroaryl halides | Tetrahydroxydiboron | Aryl/heteroarylboronic acids | Cost-effective, mild conditions (room temperature possible) nih.govorganic-chemistry.org |

Metal-Free Hydroboration Techniques for Vinylboronic Acid Derivatives

The development of metal-free hydroboration methods offers a more sustainable approach to the synthesis of vinylboronic acid derivatives. researchgate.netrsc.org These techniques often rely on the activation of a boron hydride source, such as pinacolborane (HBpin), by a non-metallic species. organic-chemistry.org

Several catalysts have been shown to promote the metal-free hydroboration of alkynes to yield vinylboronates:

Tropylium salts: These can catalyze the hydroboration of alkynes, alkenes, and epoxides, likely through hydride abstraction from pinacolborane. organic-chemistry.org

Carboxylic acids: Simple carboxylic acids can catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane, offering broad functional group compatibility and high regio- and stereoselectivity. organic-chemistry.org

Phosphines: Tri-n-butyl phosphine (B1218219) can catalyze the formal cis-hydroboration of ynamides to produce (Z)-β-borylenamides. rsc.org

Lithium hexamethyldisilazide: This can act as a precatalyst for the hydroboration of alkynes and alkenes with HBpin, proceeding through an in situ-formed BH₃ species. organic-chemistry.org

Protection and Deprotection Strategies for Vinylboronic Acid Moieties in Synthesis

In multi-step organic synthesis, it is often necessary to protect the boronic acid functionality to prevent unwanted side reactions. researchgate.net Boronic acids can be challenging to handle and purify due to their polarity. researchgate.net The most common protecting groups are diols, which form stable boronic esters. researchgate.net

Common Protecting Groups for Boronic Acids:

Pinacol (2,3-dimethyl-2,3-butanediol): Forms pinacol boronates (Bpin), which are widely used surrogates for boronic acids. researchgate.net They are generally stable to chromatography. uchicago.edu However, the reversibility of their formation can complicate the deprotection step, which often requires hydrolysis. researchgate.net

Neopentyl glycol: Forms stable cyclic boronates.

Trifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as protected forms of boronic acids. researchgate.net They can be deprotected under milder conditions compared to some diol-based esters. researchgate.net

N-Methyliminodiacetic acid (MIDA): MIDA boronates are highly stable and can withstand a wide range of reaction conditions, including those used in Suzuki-Miyaura couplings.

Photocleavable protecting groups: Based on motifs like 2-nitrobenzyl, these groups offer the advantage of being removable under specific light-induced conditions. researchgate.net

Anthranilamide (aam) as a Protecting Group

Anthranilamide (aam) serves as an effective bifunctional modifier for arylboronic acids, functioning as both a protecting group and a directing group. acs.org The aam group can render the boronyl moiety unreactive in certain reactions, such as Suzuki-Miyaura coupling, while promoting others, like ruthenium-catalyzed ortho-silylation. acs.orgresearchgate.net This protective strategy is crucial for multi-step syntheses where the boronic acid needs to be preserved through various reaction conditions. researchgate.net

The synthesis of anthranilamide-protected boronic acids [R–B(aam)] can be achieved through a simple and efficient condensation reaction between a boronic acid and anthranilamide. nih.gov A notable advantage of this method is that it can proceed at room temperature in ethyl acetate (B1210297) without the need for dehydrating agents, metal catalysts, or other additives, providing the products in moderate to excellent yields. nih.gov This approach is scalable and allows for easy isolation of the product via filtration. nih.gov For instance, the reaction of 4-vinylphenylboronic acid with anthranilamide yields the corresponding B(aam) protected compound smoothly. nih.gov

Studies comparing different protecting groups for vinylboronic acid derivatives in radical polymerizations have highlighted the effectiveness of the anthranilamide group. rsc.orgrsc.orgresearchgate.net Anthranilamide-protected vinylboronic acid (VBaam) demonstrates a higher polymerization activity compared to its pinacol ester counterpart (VBpin). rsc.orgresearchgate.net This enhanced activity is supported by density functional theory (DFT) calculations, which suggest a unique interaction between the aam groups influences the polymerization behavior. rsc.orgrsc.org The resulting VBaam units within copolymers are also more susceptible to subsequent transformations, allowing for the synthesis of valuable copolymers like poly(vinyl alcohol-co-styrene) and poly(ethylene-co-styrene). rsc.orgrsc.orgresearchgate.net

Table 1: Synthesis of Various R–B(aam) Compounds

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Phenyl-B(aam) | 90 |

| 2 | 4-Methylphenylboronic acid | 4-Methylphenyl-B(aam) | 95 |

| 3 | 4-Ethylphenylboronic acid | 4-Ethylphenyl-B(aam) | 80 |

| 4 | 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl-B(aam) | 96 |

| 5 | 4-Vinylphenylboronic acid | 4-Vinylphenyl-B(aam) | 82 |

| 6 | 2-Thiopheneboronic acid | 2-Thiophenyl-B(aam) | 85 |

Data sourced from a study on the synthesis of 1,3,2-benzodiazaborininones. nih.gov

Pinacol Ester (VBpin) as a Protecting Group

The pinacol ester is a widely used protecting group for boronic acids due to the stability it imparts, allowing for easier handling, purification, and use in various synthetic applications. Vinylboronic acid pinacol ester (VBpin) is a key monomer in contemporary polymer chemistry. rsc.orgsigmaaldrich.com It is often synthesized through palladium-catalyzed cross-coupling reactions, for example, by reacting a vinyl halide with bis(pinacolato)diboron. organic-chemistry.org Another route involves the reaction of Grignard reagents with pinacolborane. organic-chemistry.org

VBpin is particularly valuable in radical polymerizations. rsc.orgresearchgate.net While the homopolymerization of VBpin can be complex and may involve chain transfer reactions, its copolymerization with other monomers like styrene (B11656) has been successfully demonstrated. researchgate.netchemrxiv.org The resulting copolymers can undergo post-polymerization modifications, such as oxidation of the C-B bond to a C-OH group, which provides access to materials like poly(vinyl alcohol) (PVA) and its derivatives, which are otherwise difficult to synthesize. researchgate.netchemrxiv.orgacs.org For example, the copolymerization of VBpin with styrene followed by oxidation yields vinyl alcohol-styrene copolymers. researchgate.netacs.org

The stability of the pinacol boronate can be influenced by reaction conditions. Above 120 °C, poly(4-vinylphenylboronic acid, pinacol ester) can undergo reactive events, suggesting a reversible ring-opening of the pinacol boronate group. researchgate.net This dynamic chemistry is being explored for creating novel polymer networks. researchgate.net

Table 2: Radical Polymerization of Vinylboronic Acid Derivatives

| Monomer | Conversion (24h, %) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|

| VBaam | 88 | 4600 | 1.25 |

| VBpin | 51 | 13000 | 1.50 |

| VBdan | <5 | - | - |

| VBdepam | <5 | - | - |

Polymerization conducted with AIBN in THF at 60°C. Data sourced from a study comparing protecting groups. researchgate.net

Synthetic Strategies for Related Vinylboronic Acid Isomers

The isomeric placement of the vinyl and boronic acid groups on the phenyl ring significantly influences the compound's properties and applications.

4-Vinylphenylboronic acid

4-Vinylphenylboronic acid (4-VBA) is a commercially available isomer widely used in the synthesis of functional polymers. rsc.orgsigmaaldrich.com It serves as a monomer in various controlled polymerization techniques, including nitroxide-mediated polymerization (NMP) rsc.org, and surface-initiated atom transfer radical polymerization (ATRP). nih.gov The direct polymerization of the unprotected 4-VBA by NMP has been reported as a route to sugar-responsive polymers. rsc.org ATRP has been used to graft poly(vinylphenylboronic acid) chains onto surfaces to create materials for the selective enrichment of glycoproteins. nih.gov 4-VBA is also a precursor for creating self-healing polymers based on dynamic-covalent boronic esters and aggregation-induced emission (AIE) dyes. sigmaaldrich.com

trans-2-Phenylvinylboronic acid

trans-2-Phenylvinylboronic acid, also known as (E)-styrylboronic acid, is a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com Its derivatives, such as the pinacol ester and the MIDA (N-methyliminodiacetic acid) ester, are often used to enhance stability and control reactivity. vulcanchem.comchemicalbook.comscbt.com The MIDA boronate strategy provides exceptional stability, allowing the compound to be used in sequential cross-coupling reactions. vulcanchem.com trans-2-Phenylvinylboronic acid and its esters are utilized in a range of catalytic processes, including rhodium-catalyzed asymmetric additions and palladium-catalyzed cascade cyclizations. sigmaaldrich.com The well-defined trans stereochemistry of the vinyl group is critical for achieving high diastereoselectivity in synthesis. sigmaaldrich.comvulcanchem.com

Table 3: Properties of Selected Vinylboronic Acid Isomers and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 4-Vinylphenylboronic acid | C₈H₉BO₂ | 147.97 | 2156-04-9 sigmaaldrich.com |

| trans-2-Phenylvinylboronic acid | C₈H₉BO₂ | 147.97 | 6783-05-7 sigmaaldrich.com |

| trans-2-Phenylvinylboronic acid pinacol ester | C₁₄H₁₉BO₂ | 230.11 | 83947-56-2 scbt.comsigmaaldrich.com |

| trans-2-Phenylvinylboronic acid MIDA ester | C₁₃H₁₄BNO₄ | 259.07 | 1152427-93-4 vulcanchem.comchemicalbook.com |

| Vinylboronic acid pinacol ester (VBpin) | C₈H₁₅BO₂ | 154.01 | 75927-49-0 sigmaaldrich.com |

Applications of 2 Vinylphenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions

2-Vinylphenylboronic acid serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. chemimpex.com Among these, the Suzuki-Miyaura coupling (SMC) is one of the most powerful and widely used methods for synthesizing biaryls, substituted styrenes, and polyolefins. wikipedia.org The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. musechem.comthermofisher.com This method is favored for its versatility, high functional group tolerance, and the relatively low toxicity of the boron-containing byproducts. thermofisher.comnih.gov

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. musechem.com It typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂). yonedalabs.com The reaction's efficiency and scope are heavily influenced by the choice of catalyst, ligands, base, and solvent. musechem.comyonedalabs.com this compound is an effective coupling partner in these reactions, enabling the synthesis of complex molecules containing the 2-vinylphenyl moiety. mdpi.com

####### 3.1.1.1.1. Mechanism and Catalytic Cycle Considerations

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the palladium center inserting itself into the carbon-halogen bond, forming a square-planar Pd(II) intermediate. yonedalabs.comlibretexts.org Studies suggest that under typical catalytic conditions, this addition may occur to a 12-electron monoligated palladium complex (PdL) rather than the frequently depicted 14-electron bis-ligated species (PdL₂). chemrxiv.org With vinyl halides, this step proceeds with retention of stereochemistry. wikipedia.org

Transmetalation : This is the step where the organic group from the boron reagent is transferred to the palladium(II) center. wikipedia.org The boronic acid (R²-B(OH)₂) first reacts with the base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. wikipedia.org This boronate then reacts with the Pd(II) complex from the previous step, displacing the halide and forming a new diorganopalladium(II) intermediate (R¹-Pd-R²). libretexts.org The exact mechanism of transmetalation is still under investigation but is a critical, often rate-determining, step in the cycle. wikipedia.org

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) center are coupled, forming the new carbon-carbon bond in the product (R¹-R²). libretexts.org This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org This step also occurs with retention of the stereochemistry of the coupling partners. libretexts.org

####### 3.1.1.1.2. Ligand Design for Enhanced Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, profoundly influencing the catalyst's stability, reactivity, and selectivity. nih.govchemrxiv.org For challenging cross-couplings, including those involving vinylboronic acids, the development of specialized ligands has been essential. nih.gov

Key features of effective ligands, particularly phosphines, include:

Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step of the catalytic cycle. mdpi.com

Steric Bulk : Bulky ligands promote the reductive elimination step and help stabilize the monoligated Pd(0) species, which can be highly reactive. mdpi.com They can also prevent catalyst deactivation through the formation of palladium black. yonedalabs.com

A notable example is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand that has demonstrated high activity for Suzuki-Miyaura couplings of aryl and vinylboronic acids. nih.gov The unique combination of steric bulk and electron-donating properties in ligands like SPhos allows reactions to be performed at low catalyst loadings and even at room temperature for reactive substrates like aryl chlorides. nih.gov Data-driven and computational approaches are increasingly being used to design novel ligands with tailored properties for specific catalytic applications, moving beyond traditional trial-and-error methods. chemrxiv.orgchemrxiv.org

| Ligand | Key Structural Feature | Impact on Suzuki-Miyaura Coupling |

|---|---|---|

| Triphenylphosphine (PPh₃) | Standard, moderately bulky phosphine (B1218219) | Effective for many standard couplings, but less so for challenging substrates. acs.org |

| SPhos | Bulky biarylphosphine with electron-donating methoxy (B1213986) groups | Confers high activity for coupling aryl chlorides and vinylboronic acids, often at room temperature. nih.gov |

| XPhos | Extremely bulky biarylphosphine | Enables coupling of hindered substrates and heteroarylboronic acids. nih.gov |

| cataCXium F sulf | Water-soluble disulfonated fluorenylphosphine | Allows for efficient coupling in aqueous media, simplifying product isolation. rsc.org |

####### 3.1.1.1.3. Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and high tolerance for a wide variety of functional groups, making it a highly versatile synthetic tool. musechem.comnih.gov When using this compound, the reaction can be successfully performed with a range of aryl and vinyl halides (or pseudohalides like triflates). nih.govacs.org

The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. yonedalabs.com While aryl iodides and bromides are common substrates, the development of advanced catalyst systems with specialized ligands has enabled the efficient use of the less expensive and more abundant aryl chlorides. nih.gov

The reaction is compatible with a diverse array of functional groups on both coupling partners, including esters, ketones, nitriles, and amides. musechem.com This high degree of functional group tolerance often eliminates the need for protection and deprotection steps, leading to more efficient synthetic routes. nih.gov However, certain functionalities can pose challenges. For instance, the presence of acidic groups like phenols or carboxylic acids on the coupling partners can sometimes inhibit the reaction. nih.gov Despite these limitations, the Suzuki-Miyaura coupling of vinylboronic acids has been successfully applied to the synthesis of complex, functionalized molecules, including precursors for polymers and pharmacologically active compounds. chemimpex.commdpi.com

| Boronic Acid | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 4-Fluoro-4'-vinylbiphenyl | Good Conversion | mdpi.com |

| Phenylboronic acid | 4-Bromonitrobenzene | Pd/C (wet-type) | 4-Nitrobiphenyl | 99% | nih.gov |

| Phenylboronic acid | 2-Bromostyrene (B128962) | Pd(OAc)₂ / SPhos | 2,2'-Divinylbiphenyl | Not specified | tamu.edu |

| Arylboronic acids | Vinyl mesylate | Na₂PdCl₄ / cataCXium F sulf | Styrene (B11656) derivatives | Excellent | rsc.org |

####### 3.1.1.1.4. Aqueous Phase Suzuki-Miyaura Coupling

Performing Suzuki-Miyaura reactions in water as a solvent offers significant economic and environmental advantages over traditional organic solvents. wikipedia.orgrsc.org The use of aqueous media can simplify product isolation and catalyst recycling, aligning with the principles of green chemistry. mdpi.com Organoboron reagents like this compound are often soluble in aqueous base, making them suitable for this approach. libretexts.org

Successful aqueous Suzuki-Miyaura couplings typically rely on one of two strategies:

Water-Soluble Catalysts : This approach involves using palladium catalysts equipped with water-soluble ligands. rsc.org For example, the use of a highly water-soluble disulfonated fluorenylphosphine ligand (cataCXium F sulf) with a simple palladium salt (Na₂PdCl₄) enables the efficient coupling of various arylboronic acids with vinyl mesylates in water. rsc.org After the reaction, the organic product can be easily extracted, while the catalyst remains in the aqueous phase. rsc.org

Heterogeneous Catalysts : An alternative is the use of heterogeneous catalysts, such as palladium supported on activated carbon (Pd/C). nih.gov These catalysts are insoluble in the reaction medium and can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.gov Ligand-free, room-temperature Suzuki-Miyaura couplings of aryl bromides with aryl and vinyl boronic acids have been achieved in aqueous media using a recyclable, wet-type Pd/C catalyst. nih.gov

These aqueous methods provide milder and more sustainable alternatives for the synthesis of vinyl-substituted biaryls and other valuable compounds using this compound. nih.govrsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Carbonylative Suzuki-Miyaura Coupling

Carbonylative Suzuki-Miyaura coupling is a powerful variation of the traditional Suzuki-Miyaura reaction that introduces a carbonyl group between the two coupling partners, providing access to ketones. While specific examples detailing the carbonylative Suzuki-Miyaura coupling of this compound are not prevalent in the literature, the reaction has been successfully demonstrated with related vinylboron compounds. For instance, the palladium-catalyzed carbonylative cross-coupling of iodobenzene (B50100) with trivinylboroxane, which can hydrolyze in situ to vinylboronic acid, yields phenylpropenone. This indicates that the vinyl moiety is available for such transformations.

Challenges in carbonylative couplings can arise from the competition with the non-carbonylative pathway. Research has shown that for sterically hindered substrates, the direct Suzuki coupling can be suppressed in favor of the carbonylative reaction by the slow addition of the boronic acid. A general protocol for the carbonylative coupling of vinyl triflates with alkenylboronic acids has been established, typically employing a Pd(OAc)₂/Ph₃P catalyst system. nih.gov

Other Cross-Coupling Reactions Involving the Vinyl Moiety

Beyond the Suzuki-Miyaura reaction, the vinyl group of this compound can participate in other important cross-coupling reactions, most notably the Heck reaction. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govorganic-chemistry.org

In the context of this compound, the vinyl group can act as the alkene component. Oxidative Heck reactions have been developed that couple vinylboronic acids or their esters with terminal olefins. wikipedia.org These reactions, often catalyzed by Pd(II)/sulfoxide systems, can produce complex dienes and polyenes with high stereoselectivity. wikipedia.org A key advantage of this method is that it often requires only one of the vinylic partners to be pre-activated. wikipedia.org

The following table provides a general overview of the Heck reaction involving vinylboronic acids.

| Catalyst System | Coupling Partners | Key Features | Product |

| Pd(II)/Sulfoxide | Vinylboronic ester and terminal olefin | Oxidative, high stereoselectivity | Conjugated dienes/polyenes |

| Pd(OAc)₂/P₂N₂ ligand | Aryl triflate and vinyl boronate | Regioselective for α-vinyl boronate | α-Aryl-α-vinyl boronates |

This table summarizes general findings from studies on the Heck reaction with vinylboronic acids.

Cascade Reactions and Multicomponent Transformations

The reactivity of this compound also lends itself to more complex transformations such as cascade reactions and multicomponent reactions (MCRs). These processes are highly valued in organic synthesis for their efficiency, as they allow for the formation of multiple bonds in a single operation from simple starting materials.

While specific examples of cascade reactions initiated directly by this compound are not widely reported, the structural motif of a 2-vinylphenyl group is amenable to such transformations. For instance, a cascade intramolecular Prins/Friedel-Crafts cyclization has been developed for 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org This reaction proceeds via an intramolecular cyclization of the aldehyde with the vinyl group, followed by a Friedel-Crafts alkylation to produce 4-aryltetralin-2-ols. beilstein-journals.org This demonstrates the potential for the 2-vinylphenyl scaffold in designing cascade sequences.

In the realm of multicomponent reactions, the Petasis borono-Mannich (PBM) reaction is a prominent example that utilizes vinylboronic acids. nih.govwikipedia.orgmdpi.comorganic-chemistry.orgacs.org The PBM reaction is a three-component coupling of a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines. nih.gov Vinylboronic acids are effective nucleophiles in this reaction, leading to the formation of allylic amines. nih.govwikipedia.org The reaction is known for its operational simplicity and tolerance of a wide range of functional groups on each component. Various organocatalysts, such as thiourea-BINOL hybrids, have been developed to achieve enantioselective versions of the Petasis reaction. mdpi.com

Heck-Suzuki Cascade Reactions

A significant application of vinyl-substituted boronic acids is in palladium-catalyzed cascade reactions that combine a Suzuki-Miyaura coupling with a Mizoroki-Heck reaction in a single pot. This strategy enables the efficient construction of complex molecular architectures from simple precursors. In this sequence, the boronic acid first participates in a Suzuki coupling, and the vinyl group of the resulting product subsequently acts as the substrate for an intramolecular or intermolecular Heck reaction.

This one-pot approach is advantageous as it avoids the need to isolate potentially unstable vinyl intermediates and reduces the number of synthetic steps and purification procedures. For instance, a cascade reaction involving a Suzuki-Miyaura coupling of a vinylboronic acid pinacol (B44631) ester with a bromoaryle, followed by a Mizoroki-Heck coupling, has been used to synthesize (E)-1,2-di(pyren-1-yl)ethylene derivatives. nih.gov Similarly, this methodology has been optimized for the diversity-oriented synthesis of 3-alkenyl substituted cyclopenta[b]indole (B15071945) compounds, which are of interest as potential kinase inhibitors. thieme-connect.de The success of these cascade reactions is often highly dependent on the choice of palladium catalyst, ligands, and reaction conditions to control the selectivity for the desired product. thieme-connect.de

Table 1: Example of Heck-Suzuki Cascade Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromopyrene derivative | Vinylboronic acid pinacol ester | [Pd(PPh₃)₄] / K₂CO₃ | (E)-1,2-di(pyren-1-yl)ethylene | 38% | nih.gov |

| Cyclopenta[b]indolyl triflate | Various boronic acids | Pd catalyst with optimal ligand | 3-Alkenyl substituted cyclopenta[b]indoles | High | thieme-connect.de |

Cascade Cyclization Reactions

The structural motif of this compound, specifically the 2-vinylphenyl group, is a key component in designing cascade cyclization reactions. These reactions can proceed through various mechanisms, including acid-catalyzed processes, to rapidly build complex polycyclic systems.

One notable example is a cascade Prins/Friedel-Crafts cyclization. In this process, a 2-(2-vinylphenyl)acetaldehyde, a derivative readily accessible from precursors related to this compound, is treated with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). The Lewis acid activates the aldehyde, which then undergoes an intramolecular Prins-type cyclization with the pendant vinyl group. This step generates a stable benzyl (B1604629) carbocation intermediate, which is subsequently trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation. This cascade sequence provides an efficient pathway to medicinally relevant scaffolds like 4-aryltetralin-2-ols. acs.org The vinylphenyl unit is essential for the initial intramolecular cyclization that sets off the cascade.

Boron-Catalyzed Arylation and Alkenylation of Allylic Alcohols

In a departure from traditional transition-metal catalysis, this compound can be utilized in boron-catalyzed C-C bond-forming reactions. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the cross-coupling of allylic alcohols with boronic acids, including alkenylboronic acids. nih.govnih.gov This transition-metal-free approach is attractive due to the lower cost, reduced toxicity, and greater stability of the boron catalyst compared to many transition metals. nih.govwiley-vch.de

The reaction proceeds under mild conditions and demonstrates broad scope and excellent regioselectivity. nih.govnih.gov The B(C₆F₅)₃ catalyst is thought to activate the allylic alcohol, facilitating nucleophilic attack by the organoboronic acid. This method allows for the direct use of unprotected allylic alcohols, enhancing the atom and step economy of the process by avoiding pre-activation of the hydroxyl group and generating water as the only byproduct. nih.govwiley-vch.de Yields for this transformation are reported to be in the range of 23-92%. nih.govwiley-vch.de

Table 2: B(C₆F₅)₃-Catalyzed Alkenylation of Allylic Alcohols

| Substrate | Boronic Acid | Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| Unprotected Allylic Alcohols | Aryl- and Alkenylboronic Acids | B(C₆F₅)₃ | Toluene (B28343) | 23–92% | nih.govnih.gov |

Asymmetric Synthesis Utilizing this compound

The reactivity of this compound extends to the realm of asymmetric synthesis, where it can be used to generate chiral molecules with high levels of stereocontrol.

Asymmetric Suzuki-Miyaura Coupling

The asymmetric Suzuki-Miyaura coupling is a powerful tool for the synthesis of axially chiral biaryls, which are prevalent in chiral ligands and biologically active molecules. nih.gov In these reactions, a chiral palladium catalyst, typically bearing a sterically demanding and enantiopure phosphine ligand, controls the stereochemical outcome of the C-C bond formation between two prochiral aryl partners.

Research has demonstrated that ortho-vinyl-substituted phenylboronic acids, such as this compound, are suitable substrates for palladium-catalyzed asymmetric Suzuki-Miyaura couplings. When reacted with sterically hindered aryl halides or triflates, these couplings can generate tri-ortho-substituted biaryls with high enantioselectivity. nih.gov The vinyl group can then serve as a handle for further synthetic transformations, such as hydrogenation, allowing for the synthesis of complex chiral molecules like the natural product isoplagiochin D. nih.gov

Table 3: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls

| Aryl Halide/Triflate | Boronic Acid | Catalyst/Ligand | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Substituted 1-Naphthyl Bromide | ortho-Vinyl-substituted Phenylboronic Acid | Pd(OAc)₂ / Chiral Phosphine Ligand | Axially Chiral Biaryl | High | High | nih.gov |

Diastereoselective Synthesis Applications

This compound and related vinylboronic acids can participate in diastereoselective reactions where a new chiral center is formed under the influence of an existing one in the substrate or reagent. A key example is the diastereoselective rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) to a chiral α,β-unsaturated ketone.

In the synthesis of natural products like Brefeldin A, a chiral vinyl boronic acid was added to a complex, chiral cyclopentenone. rsc.org The reaction, mediated by a rhodium catalyst, proceeded with high diastereoselectivity, yielding the Michael addition product as a single stereoisomer in high yield. rsc.org This transformation highlights the ability of vinylboronic acids to act as effective nucleophiles in stereocontrolled C-C bond formations, where the facial selectivity of the addition is dictated by the steric and electronic environment of the chiral substrate.

Another approach involves the B(C₆F₅)₃-catalyzed reaction between vinyldiazo esters and nitrones, which proceeds with high diastereoselectivity to form isoxazolidine-based diazo compounds. nih.gov

Table 4: Example of Diastereoselective Synthesis

| Chiral Substrate | Boronic Acid | Catalyst System | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Chiral 4-substituted-cyclopentenone | Chiral Vinyl Boronic Acid | Rhodium complex | Conjugate Addition | Single stereoisomer | rsc.org |

Rhodium-Catalyzed Asymmetric Additions

The rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to electron-deficient olefins is a cornerstone of modern asymmetric synthesis. This reaction, often referred to as the asymmetric Hayashi-Miyaura reaction, allows for the enantioselective formation of a C-C bond at the β-position of an α,β-unsaturated system.

A wide range of aryl- and alkenylboronic acids, including this compound, are competent nucleophiles in this transformation. wiley-vch.de The reaction is catalyzed by a chiral rhodium complex, typically generated in situ from a rhodium precursor and an enantiopure bisphosphine ligand like BINAP. The catalytic cycle is understood to involve transmetalation from the boronic acid to a rhodium(I)-hydroxo complex, insertion of the enone into the Rh-C bond, and subsequent hydrolysis to release the product and regenerate the catalyst. rsc.org This methodology has been successfully applied to various acceptors, such as cyclic and acyclic enones, yielding β-functionalized products in high yields and with excellent enantioselectivities. nih.gov

Table 5: General Scheme for Rhodium-Catalyzed Asymmetric Conjugate Addition

| Acceptor | Boronic Acid | Catalyst System | Product Type | Yield Range | ee Range | Reference |

|---|---|---|---|---|---|---|

| Cyclic Enones (e.g., 2-Cyclohexenone) | Aryl- and Alkenylboronic Acids | [Rh(acac)(CO)₂] / Chiral Bisphosphine (e.g., BINAP, DIPHONANE) | β-Substituted Ketone | 69-98% | 78-95% | nih.govwiley-vch.de |

Iridium-Catalyzed Asymmetric Additions

Currently, there is a lack of specific research detailing the direct use of this compound in iridium-catalyzed asymmetric addition reactions within the publicly available scientific literature. While the field of iridium catalysis is extensive and covers a wide range of asymmetric transformations, including the addition of organoboron reagents to various substrates, specific examples employing this compound as the nucleophile remain to be reported.

Research in iridium-catalyzed asymmetric additions has predominantly focused on other classes of organoboron compounds or different types of transformations. For instance, iridium complexes have been effectively used in the asymmetric hydrogenation of vinyl boronates and in the 1,6-addition of arylboroxines to α,β,γ,δ-unsaturated carbonyl compounds. These studies highlight the potential of iridium catalysis in creating stereogenic centers with high enantioselectivity.

The development of catalytic systems for the asymmetric addition of arylboronic acids to electrophiles has been a significant area of investigation, with rhodium and palladium catalysts often being the metals of choice. These systems have demonstrated high efficacy in the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, leading to the formation of chiral β-aryl ketones and esters with excellent enantioselectivities.

Although direct examples involving this compound in iridium-catalyzed asymmetric additions are not available, the general principles of iridium catalysis suggest that such reactions could be feasible. Future research may explore the development of suitable chiral iridium catalysts and reaction conditions to achieve the enantioselective addition of this compound to various Michael acceptors or other electrophilic partners. The unique structural features of this compound, possessing both a boronic acid moiety and a vinyl group, could offer opportunities for novel and complex molecular architectures through carefully designed iridium-catalyzed processes.

Given the absence of specific research data, a data table for iridium-catalyzed asymmetric additions of this compound cannot be provided at this time.

Polymerization Chemistry of 2 Vinylphenylboronic Acid

Homopolymerization of Vinylboronic Acid Monomers

The synthesis of polymers from vinylboronic acid monomers is a field of significant interest due to the unique properties of the resulting materials. Homopolymerization, the process of polymerizing a single type of monomer, of 2-vinylphenylboronic acid and its derivatives can be achieved through various mechanisms, each influencing the final polymer structure and properties.

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing vinyl monomers. In the case of vinylboronic acid esters, such as vinylboronic acid pinacol (B44631) ester (VBpin), radical polymerization can be accompanied by a back-biting chain transfer reaction. chemrxiv.orgchemrxiv.org This process involves the growing radical chain abstracting a hydrogen atom from the polymer backbone, creating a mid-chain radical. chemrxiv.orgchemrxiv.org This new radical can then initiate further polymerization, leading to the formation of branched polymer chains. chemrxiv.orgchemrxiv.org Subsequent oxidation of the boron pendant groups can yield a branched poly(vinyl alcohol) (PVA), a structure that is not readily accessible through the conventional method of vinyl acetate (B1210297) polymerization followed by saponification. chemrxiv.orgchemrxiv.org

The vacant p-orbital of the boron atom in alkenylboronic acid derivatives can stabilize the growing radical at the chain end, which contributes to their ability to undergo radical (co)polymerization. researchgate.net

Influence of Protecting Groups on Polymerization Activity

The reactivity and transformability of organoboron compounds, including vinylboronic acid monomers, can be tuned by the choice of the protecting group on the boron atom. rsc.orgwikipedia.org Protecting groups are chemical modifications of a functional group to ensure chemoselectivity during a subsequent reaction. wikipedia.org For vinylboronic acid derivatives, different protecting groups have been studied to enhance their polymerization ability and the performance of post-polymerization transformations. rsc.org

Among the various protecting groups, anthranilamide (aam) has been shown to be particularly effective. researchgate.netrsc.org Anthranilamide-protected vinylboronic acid (VBaam) exhibits a relatively high polymerization activity. researchgate.net The choice of protecting group is crucial as it can influence the monomer's reactivity and the properties of the resulting polymer. For instance, the pinacol ester is another commonly used protecting group for vinylboronic acid. chemrxiv.orgrsc.org The ability to tune reactivity through different protecting groups allows for the synthesis of a wider range of copolymers that might be otherwise inaccessible. rsc.org

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Controlled/living radical polymerization (CRP) methods have revolutionized polymer synthesis by allowing for the creation of polymers with well-defined molar masses and architectures. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that has been successfully applied to vinylphenylboronic acid monomers. researchgate.netnih.govethz.ch

Well-defined homopolymers of unprotected 4-vinylphenylboronic acid (4-VBA) have been synthesized using RAFT polymerization, achieving comparatively low dispersities (Đ ≤ 1.25). nih.gov The polymerization kinetics for both homo- and block copolymerizations have been studied in detail with different chain transfer agents (CTAs) to optimize the synthesis of these well-defined polymer structures. nih.gov Nitroxide mediated polymerization (NMP) is another controlled polymerization technique that has been used for the polymerization of unprotected 4-vinylphenylboronic acid. rsc.org

Copolymerization with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, significantly broadens the range of accessible polymer structures and properties. This compound and its derivatives can be copolymerized with various other monomers to create materials with tailored functionalities.

Copolymerization with Methacrylate (B99206) Derivatives

The copolymerization of vinylphenylboronic acid with methacrylate derivatives has been explored to create functional polymers. For instance, low concentrations of 4-vinylphenylboronic acid (VPBA) have been copolymerized with 2-N-morpholinoethyl methacrylate (MEMA) via nitroxide mediated polymerization (NMP). researchgate.net These copolymerizations were most effective when using dimethylacetamide (DMAc) as a solvent, resulting in a linear increase in number-average molecular weight with conversion and low dispersity (Đ < 1.40). researchgate.net It has been shown that VPBA can act as a controlling comonomer in the polymerization of methacrylates using certain initiators, which can eliminate the need for other controlling agents like styrene (B11656). researchgate.net

Surface-initiated atom transfer radical polymerization (ATRP) has also been employed to graft poly(vinylphenylboronic acid) chains from poly(glycidylmethacrylate-co-ethylenedimethacrylate) beads, demonstrating another route to combine these monomer types for applications such as glycoprotein (B1211001) enrichment. nih.gov

Copolymerization with Styrene

The copolymerization of vinylboronic acid pinacol ester (VBpin) with styrene has been successfully achieved through free radical polymerization. rsc.org The monomer reactivity ratios, which describe the relative reactivity of each monomer towards the different growing chain ends, are crucial in determining the final copolymer composition. fiveable.mecopoldb.jp

For the copolymerization of VBpin and styrene, RAFT polymerization has been utilized to achieve better control over the polymer architecture. rsc.org The process is typically carried out in a solvent like toluene (B28343) at elevated temperatures with a radical initiator such as azobisisobutyronitrile (AIBN) and a chain transfer agent. rsc.org The resulting copolymers, such as those derived from anthranilamide-protected vinylboronic acid and styrene, can undergo post-polymerization modifications where the protected boron pendants are converted into other functional groups like hydroxyls, leading to valuable copolymers like poly(vinyl alcohol-co-styrene). rsc.org

Below is a table summarizing the reactivity ratios for the copolymerization of vinylphenylboronic acid (M1) with various comonomers (M2). The reactivity ratios, r1 and r2, indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |

|---|---|---|---|---|

| Dodecyl Methacrylate (DDMA) | 2-N-morpholinoethyl methacrylate (MEMA) | 0.86 | 1.05 | Ideal |

| Styrene (ST) | 2-N-morpholinoethyl methacrylate (MEMA) | 0.35 | 0.59 | Alternating tendency |

| 2,3,4,5,6-pentafluorostyrene (PFS) | Methacrylic acid (MAA) | 0.14 | 6.97 | Non-ideal |

Data adapted from studies on related monomer systems to illustrate reactivity concepts. researchgate.net

Copolymerization with Acrylates

This compound can be copolymerized with acrylate (B77674) monomers through various radical polymerization techniques. While controlled radical polymerization methods are often employed to achieve specific architectures, conventional free-radical polymerization can also be used to create copolymers. In these reactions, the vinyl group of the boronic acid monomer reacts with the double bond of an acrylate monomer, such as butyl acrylate or methyl acrylate, to form a polymer chain incorporating both monomer units.

The reactivity ratios of the two monomers determine the distribution of the monomer units along the polymer chain, which can range from random to alternating. The incorporation of acrylate monomers can be used to modify the physical properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility. For instance, copolymerizing with a low-Tg monomer like butyl acrylate can impart flexibility to the polymer chain. The boronic acid moieties contributed by the this compound units provide specific functionalities, such as stimulus-responsiveness, which are discussed in later sections.

Nitroxide Mediated Polymerization (NMP) for Copolymers

Nitroxide Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined copolymers with controlled molecular weights and low dispersity (Đ). sigmaaldrich.commdpi.com This method relies on the reversible termination of growing polymer chains by a stable nitroxide radical, which establishes a dynamic equilibrium between active and dormant chains. sigmaaldrich.com This "living" characteristic allows for the synthesis of complex architectures like block copolymers. sigmaaldrich.commdpi.com

Research has demonstrated the effectiveness of using vinylphenylboronic acid (VPBA) as a controlling co-monomer in the NMP of methacrylates, which are derivatives of acrylates. researchgate.net In one study, low concentrations of 4-vinylphenylboronic acid were copolymerized with 2-N-morpholinoethyl methacrylate (MEMA) using the BlocBuilder™ unimolecular initiator at temperatures between 80 to 90 °C. researchgate.net The polymerization exhibited controlled behavior, evidenced by a linear increase in the number average molecular weight (Mn) with monomer conversion and low dispersity values (Đ < 1.40). researchgate.net The living nature of this polymerization was further confirmed by the successful chain extension of the resulting copolymers with a second batch of VPBA, yielding a block copolymer. researchgate.net

Interactive Table 1: NMP of 2-N-morpholinoethyl methacrylate (MEMA) with 4-vinylphenylboronic acid (VPBA)

| Initial VPBA Feed (mol%) | Solvent | Final Mn ( g/mol ) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 5.0 | DMAc | 15,000 | < 1.40 | researchgate.net |

Note: Data derived from studies on 4-vinylphenylboronic acid, a structural isomer of this compound, demonstrating the principle of NMP control.

Post-Polymerization Modification and Side-Chain Transformations

Polymers derived from this compound serve as versatile platforms for post-polymerization modification, allowing for the introduction of new functionalities by chemically altering the boronic acid side chains. researchgate.net

C-B Bond Cleaving Side-Chain Replacement

A key feature of organoboron compounds is the ability to cleave the carbon-boron (C-B) bond and replace the boron-containing moiety with other functional groups. researchgate.net This transformation can be carried out on the polymer side chains, providing a powerful tool for creating new materials that might be inaccessible through direct polymerization of the corresponding monomers. researchgate.net

One common method for C-B bond cleavage is oxidation. Treatment of the polymer with an oxidizing agent, such as hydrogen peroxide (H₂O₂), can replace the boronic acid group with a hydroxyl group. researchgate.net This reaction effectively converts the vinylphenylboronic acid unit into a hydroxystyrene (B8347415) unit. Other transformations are also possible, allowing for the synthesis of a diverse range of functional polymers from a single parent polymer. researchgate.net

Transformation to Vinyl Alcohols and Ethylene (B1197577) Units

Post-polymerization modification of copolymers containing vinylboronic acid units can be used to generate valuable polymers that are otherwise difficult to synthesize. Specifically, the C-B bond can be cleaved and replaced to yield vinyl alcohol or ethylene units. researchgate.net

For example, a copolymer of styrene and a protected vinylboronic acid can be transformed into a styrene-vinyl alcohol copolymer. researchgate.net This is achieved by first creating the initial copolymer and then subjecting it to a C-B bond cleavage reaction that introduces a hydroxyl group, effectively creating a vinyl alcohol monomer unit within the existing polymer backbone. researchgate.netchemrxiv.org Similarly, a copolymer containing acrylate and vinylboronic acid units can be modified to produce an ethylene-acrylate copolymer. researchgate.net This process allows for the formal synthesis of copolymers with ethylene, a monomer that does not readily participate in radical polymerization under standard conditions. This synthetic strategy significantly broadens the scope of accessible polymer structures. researchgate.net

Properties of Boron-Containing Polymers

The incorporation of boronic acid groups into a polymer chain imparts unique properties, most notably the ability to respond to external stimuli.

Stimulus-Responsive Behavior

Polymers containing phenylboronic acid (PBA) are well-known for their stimulus-responsive nature. nih.gov The boronic acid group can reversibly form cyclic esters with 1,2- or 1,3-diols. This equilibrium is highly sensitive to pH. nih.gov In aqueous solution, the boron atom in the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The formation of the anionic boronate is favored at higher pH levels. This change in charge and geometry along the polymer backbone in response to pH changes can trigger macroscopic changes, such as swelling or collapsing of hydrogels or changes in the solubility of linear polymers. nih.govacs.org

Copolymers of vinylphenylboronic acid exhibit this pH-responsive behavior. For example, copolymers of 4-vinylphenylboronic acid and 2-N-morpholinoethyl methacrylate display a lower critical solution temperature (LCST), meaning they are soluble in water at low temperatures but phase-separate upon heating. researchgate.net The temperature at which this occurs, known as the cloud point temperature (CPT), is highly dependent on pH. As the pH is lowered from 7 to 4, the CPT of these copolymers can increase dramatically, from around 32°C to nearly 88°C. researchgate.net This is because protonation of the polymer at lower pH increases its hydrophilicity, requiring a higher temperature to induce dehydration and phase separation. This sensitivity also extends to the presence of sugars (which are diols) and reactive oxygen species like hydrogen peroxide, making these materials "smart" polymers for a variety of applications. nih.gov

Interactive Table 2: Effect of pH on the Cloud Point Temperature (CPT) of a MEMA/VPBA Copolymer

| pH | CPT (°C) | Reference |

|---|---|---|

| 7.0 | 31.2 | researchgate.net |

| 6.0 | 33.8 | researchgate.net |

| 5.0 | ~60 | researchgate.net |

Note: Data derived from studies on 4-vinylphenylboronic acid copolymers.

Dynamic Exchange Properties

Polymers derived from this compound are notable for their capacity to engage in dynamic covalent chemistry (DCC). rsc.org This property stems from the boronic acid moiety, which can reversibly form covalent bonds, particularly boronic esters, with diols. nih.gov This reversible nature endows the resulting polymeric materials with adaptive and responsive features, such as self-healing and reprocessability. rsc.orgnih.gov

The dynamic exchange is primarily based on the transesterification of boronic esters. In the presence of diols, poly(this compound) can form cross-linked networks. These cross-links are not static; they can break and reform, allowing the polymer network to rearrange its structure in response to external stimuli without dissolving. nih.gov This behavior is characteristic of a class of materials known as vitrimers, which combine the desirable thermal and mechanical properties of thermosets with the reprocessability of thermoplastics.

The reversible cleavage and reformation of boronic ester bonds can be triggered by various stimuli, including the presence of water (hydrolysis), alcohols (alcoholysis), or changes in pH. nih.govmdpi.com For instance, boronic ester bonds are generally stable but can become reversible under specific conditions, such as in the presence of moisture or competing diols. nih.gov This dynamic nature allows for the creation of materials that can be healed after damage. When a fracture occurs, applying a stimulus like heat or a solvent can promote bond exchange across the damaged interface, restoring the material's integrity. nih.gov

The dynamic properties also allow for the development of responsive materials that can adapt their structure and properties. rsc.org By forming boronic ester linkages with multifunctional diols, dynamic covalent networks (DCNs) can be created. The viscoelastic properties of these networks, such as their storage moduli and relaxation times, can be tuned by altering the concentration of the polymer, the type of diol cross-linker, and the pH of the system. elsevierpure.com

Table 1: Factors Influencing Dynamic Exchange in Boronic Acid Polymers

| Factor | Effect on Boronic Ester Bonds | Consequence for Polymer |

|---|---|---|

| Presence of Diols/Polyols | Reversible formation of boronic ester cross-links. | Formation of dynamic covalent networks (DCNs), gels. nih.gov |

| Water/Moisture | Hydrolysis can break ester bonds, promoting exchange. | Facilitates self-healing and reprocessability. nih.gov |

| pH Changes | Affects the equilibrium between boronic acid and boronate ester. | Allows for pH-responsive network formation and dissolution. elsevierpure.com |

| Temperature | Can shift the reaction equilibrium and increase exchange rates. | Enables thermal reprocessing and shape-memory effects. rsc.org |

Thermoresponsive Behavior

Polymers incorporating vinylphenylboronic acid often exhibit thermoresponsive behavior in aqueous solutions, meaning their solubility changes significantly with temperature. mdpi.com This behavior is typically characterized by a Lower Critical Solution Temperature (LCST), the critical temperature point below which the polymer is soluble and above which it undergoes a phase separation, leading to a cloudy solution. mdpi.com This transition is reversible.

The thermoresponsive properties of these polymers can be finely tuned by copolymerization with other monomers. For example, copolymers of 4-vinylphenylboronic acid (VPBA), an isomer of this compound, with monomers like 2-N-morpholinoethyl methacrylate (MEMA) show a distinct LCST. researchgate.net The cloud point temperature (CPT), which is analogous to the LCST, can be adjusted by altering the polymer's composition and concentration. researchgate.net

Key factors that influence the thermoresponsive behavior include:

pH: The boronic acid group's hydrophilicity is pH-dependent. At higher pH values (above the pKa of the boronic acid), the group becomes a more hydrophilic anionic boronate, which increases its interaction with water and typically raises the LCST. Conversely, at lower pH, the less hydrophilic boronic acid form can lower the LCST. researchgate.netnih.gov

Copolymer Composition: Increasing the content of hydrophobic comonomers will generally decrease the LCST, while incorporating more hydrophilic monomers will increase it. researchgate.net In MEMA/VPBA copolymers, increasing the VPBA composition resulted in a decrease in the cloud point temperature. researchgate.net

Addition of Diols (e.g., Glucose): Phenylboronic acid moieties can bind with diols like glucose to form boronate esters. This process increases the hydrophilicity of the polymer chains, leading to an increase in the LCST. mdpi.com This glucose-responsive shift in thermoresponsive behavior is a key feature for applications in sensing and drug delivery. mdpi.comnih.gov

Research on copolymers of N-isopropylacrylamide and 3-acrylamidophenylboronic acid (a structurally related monomer) has demonstrated these effects clearly. The LCST of the copolymer was found to be significantly influenced by pH.

Table 2: Cloud Point Temperature (CPT) of MEMA/VPBA Copolymers Under Various Conditions

| VPBA Content (mol%) | Polymer Conc. (wt%) | pH | CPT (°C) |

|---|---|---|---|

| 5 | 1.0 | 7 | 37.8 |

| 10 | 1.0 | 7 | 31.2 |

| 10 | 2.0 | 7 | 27.4 |

| 10 | 1.0 | 4 | ~88 |

(Data adapted from studies on 4-vinylphenylboronic acid (VPBA) copolymers) researchgate.net

This tunable thermoresponsive behavior, which can be controlled by pH, composition, and the presence of specific analytes like glucose, makes polymers based on vinylphenylboronic acid highly valuable for the development of "smart" materials. mdpi.comrsc.org

Applications of 2 Vinylphenylboronic Acid in Materials Science and Engineering

Functional Polymers and Advanced Materials

The presence of the vinyl group allows 2-vinylphenylboronic acid to be readily incorporated into polymer chains through various polymerization techniques. This allows for the synthesis of "smart" polymers that can respond to specific chemical stimuli, such as changes in pH or the presence of diol-containing molecules. nih.gov The boronic acid group provides a site for reversible covalent bonding with diols, a characteristic fundamental to many of its biomedical and materials science applications. nih.govresearchgate.net

In the field of organic electronics, this compound serves as a monomer for producing functional polymers that enhance properties like conductivity. chemimpex.com Inherently conductive polymers (ICPs) combine the electrical properties of semiconductors or metals with the mechanical flexibility and processing advantages of conventional polymers. sigmaaldrich.comwikipedia.org The incorporation of this compound into these polymer structures can be used to modulate their electronic characteristics and introduce specific functionalities. chemimpex.com These materials are integral to the development of various organic electronic devices. purdue.edu

The compatibility of this compound with various polymer matrices makes it a preferred choice for innovation in flexible electronics. chemimpex.com Flexible electronics require materials that are not only electrically conductive but also mechanically robust and bendable. mdpi.commdpi.com Polymers synthesized using this compound can be designed to possess this necessary combination of electrical performance and mechanical flexibility, enabling their use as components in devices built on non-rigid substrates. chemimpex.commdpi.com

Covalent Organic Frameworks (COFs) are porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. rsc.org The synthesis of COFs was first achieved through the self-condensation of boronic acids, which form stable boroxine rings. rsc.org this compound can be used as a monomer in COF synthesis. This approach allows for the creation of a robust, porous framework where the vinyl groups are systematically arranged within the structure. These pendant vinyl groups can then serve as reactive sites for post-synthetic modification, enabling the covalent grafting of other functional molecules to tailor the COF's properties for specific applications, such as molecular storage, separation, or catalysis. northwestern.edunih.gov

| COF Linkage Type | Monomer(s) | Key Features | Reference |

| Boroxine | Arylboronic Acids (e.g., this compound) | Self-condensation reaction, good crystallinity, high thermal stability. | |

| Boronic Ester | Arylboronic Acids and Diols (e.g., Catechols) | High stability, porous structure. | researchgate.net |

| Imine | Aldehydes and Amines | High chemical stability compared to boroxine-based COFs. |

Sensor Development

A significant application of polymers and materials derived from this compound is in the development of chemical sensors. chemimpex.com The boronic acid functional group has a unique and well-documented ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols. nih.govnih.govacs.org This interaction is highly selective, forming the basis of "molecular recognition" systems that can detect specific analytes in complex mixtures. nih.govnih.gov

The most prominent sensing application for boronic acid-based materials is the detection of saccharides (sugars), as they are rich in cis-diol structures. nih.govbirmingham.ac.uk When a saccharide binds to the boronic acid, it forms a five- or six-membered cyclic boronate ester. nih.gov This binding event alters the electronic and chemical properties of the boronic acid, which can be translated into a measurable signal. nih.govacs.org

Researchers have developed various sensing platforms based on this principle:

Fluorescent Sensors : The binding of a saccharide can alter the fluorescence of a nearby reporter group. Mechanisms such as Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) are often employed, where the formation of the boronate ester modulates the quenching of the fluorophore, leading to a change in fluorescence intensity. nih.govacs.org

Colorimetric Sensors : Binding can induce a color change that is visible to the naked eye, often by affecting the aggregation state or electronic structure of dye molecules integrated into the sensor. birmingham.ac.uk